![molecular formula C14H12F3N3O3 B2511326 N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide CAS No. 1251691-91-4](/img/structure/B2511326.png)
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole . This process can include the reaction of nitrile oxides with alkenes, followed by spontaneous elimination and hydrolysis steps. Similarly, the synthesis of other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, involves condensation reactions and cyclization steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can influence the compound's reactivity and interaction with biological targets. For instance, the tautomerism of N-substituted pyrazolo-carboxamides has been studied using X-ray crystallography and NMR, revealing preferences for certain tautomeric forms . These structural analyses are crucial for understanding the biological activity of such compounds.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including N-acylation and photochemical reactions, to form different products . The reactivity of the isoxazole ring and the substituents attached to it can lead to a wide range of chemical transformations, which are important for the development of new pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect these properties significantly . Understanding these properties is essential for the development of new drugs, as they determine the compound's behavior in biological systems and its suitability for oral administration.
Scientific Research Applications
Enzyme Inhibition
Isoxazol derivatives, including compounds structurally related to N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide, have been investigated for their inhibitory effects on enzymes. For instance, isoxazol derivatives like leflunomide and its metabolites have shown significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This enzyme is crucial for DNA replication and cell division, making these compounds potential candidates for immunosuppressive and antiproliferative therapies (Knecht & Löffler, 1998).
Synthesis and Chemical Modification
The chemical synthesis and modification of isoxazole derivatives provide a versatile platform for creating a variety of compounds with potential biological activities. Studies have demonstrated methods to generate 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, offering pathways for further chemical modifications and the exploration of new therapeutic agents (Cox et al., 2003).
Herbicidal Activity
Isoxazole derivatives have also been explored for their herbicidal properties. A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives exhibited significant herbicidal activity against various weeds, highlighting the agricultural applications of these compounds. The herbicidal effectiveness of these derivatives underscores the broad utility of isoxazole compounds beyond pharmaceuticals (Hamper et al., 1995).
properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)8-18-12(21)7-9-1-3-10(4-2-9)20-13(22)11-5-6-19-23-11/h1-6H,7-8H2,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRUSSQQGMFJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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